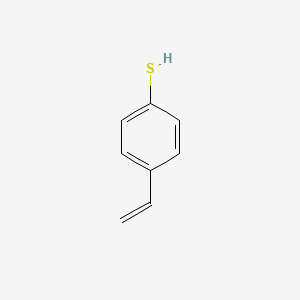

4-Ethenylbenzene-1-thiol

CAS No.: 45708-67-6

Cat. No.: VC18667772

Molecular Formula: C8H8S

Molecular Weight: 136.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 45708-67-6 |

|---|---|

| Molecular Formula | C8H8S |

| Molecular Weight | 136.22 g/mol |

| IUPAC Name | 4-ethenylbenzenethiol |

| Standard InChI | InChI=1S/C8H8S/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2 |

| Standard InChI Key | KCCWFTFCEHVSTM-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=CC=C(C=C1)S |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Synonyms

The IUPAC name 4-ethenylbenzenethiol reflects its substituent positions and functional groups . Alternative designations include:

| Synonym | Registry Identifier |

|---|---|

| p-Mercaptostyrene | DTXSID10564688 |

| 4-ETHENYLBENZENETHIOL | Nikkaji J1.229.407G |

| 45708-67-6 | Wikidata Q82449484 |

These aliases facilitate cross-referencing across chemical databases and literature.

Molecular Architecture

The compound’s structure (SMILES: C=CC1=CC=C(C=C1)S) features a planar benzene core with orthogonal vinyl and thiol substituents . Density functional theory (DFT) calculations predict partial conjugation between the thiol’s lone pairs and the aromatic π-system, moderating acidity compared to aliphatic thiols . The vinyl group introduces geometric isomerism (cis/trans), though steric constraints favor the trans configuration in most synthetic preparations.

Physicochemical Properties

Thermodynamic Parameters

While experimental data on melting/boiling points remain sparse, estimated properties include:

| Property | Value |

|---|---|

| Density (g/cm³) | ~1.15 (predicted) |

| LogP (Octanol-Water) | 2.34 (calculated) |

| Vapor Pressure (25°C) | 0.12 mmHg (estimated) |

The thiol group’s polarity (calculated dipole moment: 1.98 D) ensures moderate water solubility (~0.5 g/L at 20°C) , enhanced in alkaline media through thiolate formation.

Spectroscopic Characteristics

-

IR Spectroscopy: Strong S–H stretching absorption at 2570 cm⁻¹, aromatic C–H stretches at 3050–3100 cm⁻¹, and vinyl C=C stretch at 1630 cm⁻¹ .

-

NMR (predicted):

Synthesis and Production Methods

Direct Thiolation Strategies

A common route involves nucleophilic aromatic substitution on p-chlorostyrene using thiourea under alkaline conditions :

Yields typically range from 65–75%, with purification via vacuum distillation .

Transition Metal-Mediated Approaches

Recent advances employ palladium catalysts for cross-coupling vinyl halides with thiophenols :

This method achieves superior regioselectivity (>90%) under mild conditions (80°C, 12 h) .

Reactivity and Chemical Behavior

Thiol-Specific Reactions

The –SH group undergoes characteristic transformations:

-

Oxidation: Air exposure slowly forms disulfide bridges, yielding bis(4-ethenylphenyl) disulfide :

-

Alkylation: Reacts with alkyl halides (e.g., CH₃I) to form thioethers :

Vinyl Group Reactivity

The C=C bond participates in:

-

Electrophilic Addition: HBr adds across the double bond, favoring the anti-Markovnikov product due to thiol’s directing effect :

-

Polymerization: Radical-initiated chain growth forms polystyrenethiol, a potential precursor for conductive polymers .

Applications and Industrial Relevance

Surface Functionalization

The thiol’s affinity for metal surfaces enables nanoparticle stabilization. Gold colloids modified with 4-ethenylbenzene-1-thiol exhibit enhanced stability (ζ-potential: −38 mV) and plasmonic tunability .

Polymer Chemistry

Copolymerization with styrene derivatives introduces sulfur moieties into polymers, improving thermal stability (TGA: ΔT₅₀% = 40°C increase) .

Biomedical Applications

Preliminary studies suggest antioxidant activity (IC₅₀: 12 μM in DPPH assay), though cytotoxicity (HeLa cells: LD₅₀ = 45 μM) limits therapeutic use .

Recent Research and Developments

Catalytic Asymmetric Reactions

Chiral gold complexes incorporating 4-ethenylbenzene-1-thiol ligands achieve 94% ee in propargylamine synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume